

Technical Guide: 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,3-dichlorophenyl)acetonitrile

Cat. No.: B186466

[Get Quote](#)

Disclaimer: This document provides a comprehensive overview of the available technical information for 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9). It is important to note that while extensive searches have been conducted, detailed experimental protocols for its synthesis and specific experimental spectroscopic data (NMR, IR, MS) for this exact isomer are not readily available in the public domain. The information presented herein is compiled from various sources and may include data on closely related isomers or precursors for illustrative purposes, which will be clearly indicated.

Introduction

2,3-Dichlorophenylacetonitrile, also known as 2,3-dichlorobenzyl cyanide, is an organic compound with the CAS registry number 3218-45-9.^{[1][2]} It is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetonitrile group.^[1] This compound is a white crystalline solid and is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.^[1] It is also known for its use as a pesticide.^[1]

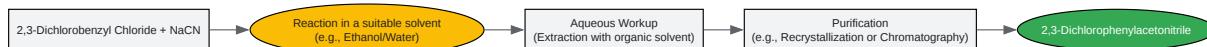
Chemical Structure and Properties

The chemical structure and fundamental properties of 2,3-Dichlorophenylacetonitrile are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of 2,3-Dichlorophenylacetonitrile.

Table 1: Physicochemical Properties of 2,3-Dichlorophenylacetonitrile


Property	Value	Source
CAS Number	3218-45-9	[1]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[1] [2]
Molecular Weight	186.04 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	68-72 °C	N/A
Boiling Point	289.6 °C (estimated)	[3]
Solubility	Sparingly soluble in water	[1]
SMILES	C1=CC(=C(C(=C1)Cl)Cl)CC#N	[2]
InChI	InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2	[2]

Synthesis and Experimental Protocols

A detailed, verified experimental protocol for the direct synthesis of 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9) is not readily available in peer-reviewed literature. However, a common synthetic route to phenylacetonitriles involves the cyanation of the corresponding benzyl halide. Therefore, a plausible synthesis of 2,3-Dichlorophenylacetonitrile would be the reaction of 2,3-dichlorobenzyl chloride with a cyanide salt, such as sodium cyanide.

A general procedure for a similar transformation is provided below for illustrative purposes. Note: This is a generalized protocol and has not been specifically optimized for 2,3-Dichlorophenylacetonitrile.

Illustrative Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for 2,3-Dichlorophenylacetonitrile.

Synthesis of a Precursor: 2,3-Dichlorobenzoyl Cyanide

Several patents describe the synthesis of 2,3-dichlorobenzoyl cyanide, a potential precursor to 2,3-Dichlorophenylacetonitrile. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source.

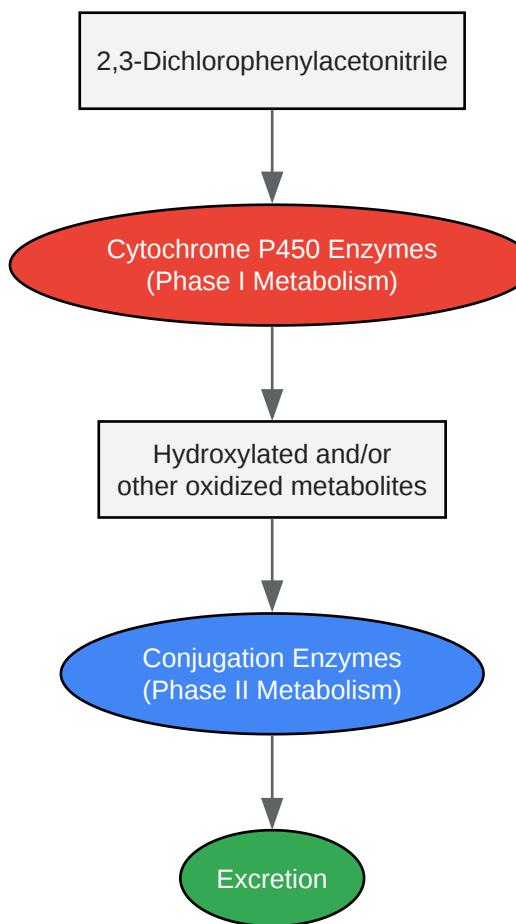
Table 2: Example Experimental Protocol for 2,3-Dichlorobenzoyl Cyanide Synthesis

Step	Procedure
1. Reaction Setup	A reactor is loaded with 2,3-dichlorobenzoyl chloride (1.67 moles) and cuprous cyanide (200.0 g).[4][5][6]
2. Reaction	The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.[4][5][6]
3. Workup	The mixture is cooled to 85 °C, and toluene (1200 ml) is added. The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C.[4][5]
4. Isolation	The inorganic salts are removed by filtration. The solvent is distilled from the filtrate under reduced pressure.[4][5]
5. Purification	The crude product is crystallized from petroleum ether to give 2,3-dichlorobenzoyl cyanide.[4][5]

Spectroscopic Data

As previously stated, experimental spectroscopic data for 2,3-Dichlorophenylacetonitrile is not readily available. For the purpose of providing researchers with an indication of the expected spectral characteristics, data for a closely related isomer, 2,4-Dichlorophenylacetonitrile, is presented below. It is crucial to understand that this data is not for CAS 3218-45-9.

Table 3: Spectroscopic Data for 2,4-Dichlorophenylacetonitrile (CAS 6306-60-1) (for illustrative purposes only)


Spectroscopy	Data	Source
¹ H NMR	No experimental data available in the provided search results.	
¹³ C NMR	No experimental data available in the provided search results.	
IR Spectrum	Key absorptions would be expected for C≡N stretching (around 2250 cm ⁻¹) and C-Cl stretching.	N/A
Mass Spectrum (GC-MS)	m/z Top Peak: 150, m/z 2nd Highest: 185, m/z 3rd Highest: 152.	[7]

Biological Activity and Mechanism of Action

2,3-Dichlorophenylacetonitrile is reported to be used as a pesticide.[1] The general mechanism of action for such compounds involves the disruption of essential physiological processes in the target organisms, leading to their elimination.[1]

Metabolism: While specific metabolic pathways for 2,3-Dichlorophenylacetonitrile have not been detailed, it is known that phenylacetonitrile and its derivatives can be metabolized in biological systems. A key family of enzymes involved in the metabolism of many xenobiotics, including pesticides, is the Cytochrome P450 (CYP) superfamily.[8][9][10][11] These enzymes typically catalyze oxidative reactions, which can lead to the detoxification or, in some cases, bioactivation of a compound. For phenylacetonitriles, metabolism can involve hydroxylation of the aromatic ring or reactions at the acetonitrile group.

Potential Metabolic Pathway:

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway for xenobiotics like phenylacetonitriles.

Toxicology: 2,3-Dichlorophenylacetonitrile is classified as toxic if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[\[1\]](#)

Conclusion

2,3-Dichlorophenylacetonitrile (CAS 3218-45-9) is a chemical intermediate with applications in the agrochemical and pharmaceutical industries. While its basic chemical properties are known, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols for its synthesis and, most notably, its experimental spectroscopic characterization data. The information on its biological mechanism of action is limited to its general role as a pesticide. Further research and publication of these fundamental data are

necessary to fully enable its potential for researchers, scientists, and drug development professionals. Professionals seeking to work with this compound should exercise caution due to its toxicity and are advised to seek compound-specific safety data sheets from commercial suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Benzeneacetonitrile, 2,3-dichloro- | C8H5Cl₂N | CID 229020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2,3-Dichlorophenyl)acetonitrile, 25 g, CAS No. 3218-45-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 5. US20090312544A1 - Method for preparing lamortigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. scielo.br [scielo.br]
- 10. (2,3-Dichlorophenyl)oxoacetonitrile | C8H₃Cl₂NO | CID 2735968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- To cite this document: BenchChem. [Technical Guide: 2,3-Dichlorophenylacetonitrile (CAS 3218-45-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186466#cas-3218-45-9-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com